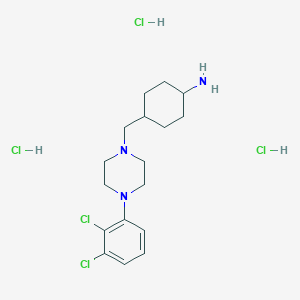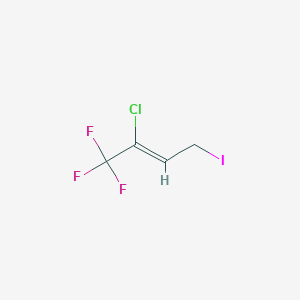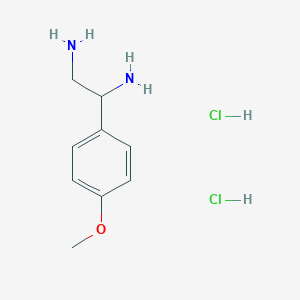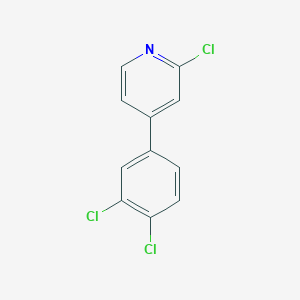
2-Chloro-4-(3,4-dichlorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3,4-dichlorophenyl)pyridine is an organic compound with the molecular formula C11H6Cl3N It is a derivative of pyridine, substituted with chlorine atoms at the 2nd and 4th positions, and a dichlorophenyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4-dichlorophenyl)pyridine typically involves the reaction of 2-chloropyridine with 3,4-dichlorobenzene under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions are generally mild and functional group tolerant, making this method highly efficient .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(3,4-dichlorophenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3,4-dichlorophenyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3,4-dichlorophenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A simpler derivative of pyridine with a single chlorine atom.
3,4-Dichlorophenylpyridine: A related compound with a dichlorophenyl group but lacking the additional chlorine atom at the 2nd position.
Uniqueness
2-Chloro-4-(3,4-dichlorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H6Cl3N |
|---|---|
Molekulargewicht |
258.5 g/mol |
IUPAC-Name |
2-chloro-4-(3,4-dichlorophenyl)pyridine |
InChI |
InChI=1S/C11H6Cl3N/c12-9-2-1-7(5-10(9)13)8-3-4-15-11(14)6-8/h1-6H |
InChI-Schlüssel |
BTTHKIAIBVPZBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


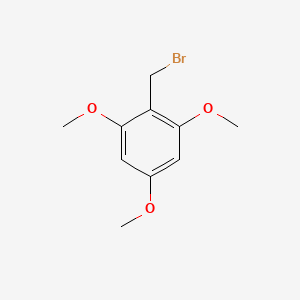
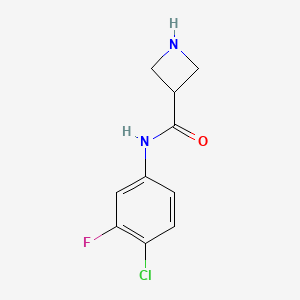
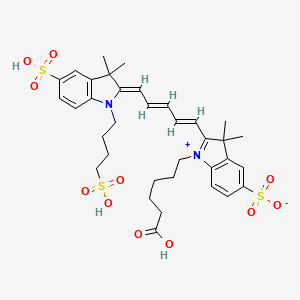
![3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15091556.png)
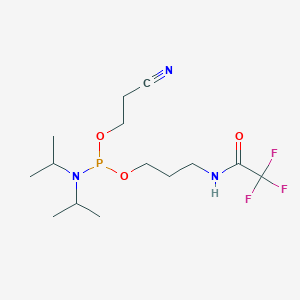

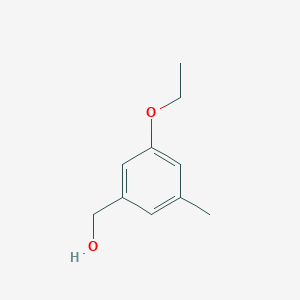
![4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15091591.png)

